

Spectroscopic Data for Quercetin-3-O-arabinoside: A Technical Guide

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Compound of Interest

Compound Name: *Quercetin-3-O-arabinoside*

Cat. No.: *B1252278*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Quercetin-3-O-arabinoside**. The information is curated for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document presents quantitative data in structured tables, details experimental protocols, and includes a visual workflow for spectroscopic analysis.

Introduction

Quercetin-3-O-arabinoside is a flavonoid glycoside, a class of secondary metabolites widely distributed in the plant kingdom. It consists of the flavonol quercetin linked to an arabinose sugar moiety at the 3-hydroxyl position. Depending on the cyclic form of the sugar, it can exist as Quercetin-3-O-arabinopyranoside or Quercetin-3-O-arabinofuranoside (also known as avicularin). These compounds are of significant interest to the scientific community due to their potential antioxidant, anti-inflammatory, and other pharmacological activities. Accurate spectroscopic data is paramount for the unequivocal identification and characterization of these molecules in various biological and chemical matrices.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for **Quercetin-3-O-arabinoside** and a structurally related compound for comparative purposes.

Mass Spectrometry Data for Quercetin-3-O-arabinoside

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation.

Table 1: Mass Spectrometry Data for **Quercetin-3-O-arabinoside**

Parameter	Value	Source
Molecular Formula	C ₂₀ H ₁₈ O ₁₁	PubChem
Molecular Weight	434.3 g/mol	PubChem
Precursor Ion [M+H] ⁺ (m/z)	435.09273	MassBank
Major Fragment Ion (m/z)	303.0483 (Quercetin aglycone)	MassBank

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Below are the ¹³C NMR data for the pyranoside and furanoside isomers of **Quercetin-3-O-arabinoside**.

Table 2: ¹³C NMR Spectroscopic Data for **Quercetin-3-O-arabinoside** Isomers (75 MHz, CD₃OD)[[1](#)]

Carbon Position	Quercetin-3-O- α -arabinopyranoside (δ ppm)	Quercetin-3-O- α -arabinofuranoside (Avicularin) (δ ppm)
Quercetin Moiety		
C-2	158.5	158.0
C-3	135.5	135.0
C-4	179.5	179.0
C-5	162.5	162.0
C-6	100.0	99.5
C-7	165.5	165.0
C-8	95.0	94.5
C-9	159.0	158.5
C-10	105.5	105.0
C-1'	122.5	122.0
C-2'	116.0	115.5
C-3'	146.0	145.5
C-4'	149.5	149.0
C-5'	117.5	117.0
C-6'	123.0	122.5
Arabinose Moiety		
C-1"	104.0	109.0
C-2"	72.5	83.0
C-3"	74.0	78.5
C-4"	68.5	87.5
C-5"	65.0	62.5

Note: The chemical shifts are approximated from the provided spectra and should be used as a reference.

Comparative NMR Data

A complete set of assigned ^1H NMR data for **Quercetin-3-O-arabinoside** is not readily available in the cited literature. However, the data for Kaempferol 3-O- α -L-arabinopyranoside, a structurally similar flavonoid glycoside (differing only by the absence of a hydroxyl group at the 3' position of the B-ring), is presented below for comparison of the arabinopyranoside moiety.

Table 3: ^1H and ^{13}C NMR Spectroscopic Data for Kaempferol 3-O- α -L-arabinopyranoside (DMSO- d_6)[2]

Position	^1H NMR δ (ppm), J (Hz)	^{13}C NMR δ (ppm)
Kaempferol Moiety		
2	-	156.25
3	-	133.58
4	-	177.58
5	12.62 (s)	161.24
6	6.19 (d, J=2.0)	98.76
7	-	164.29
8	6.43 (d, J=2.0)	93.73
9	-	156.38
10	-	103.97
1'	-	120.71
2', 6'	8.07 (d, J=8.9)	131.03
3', 5'	6.87 (d, J=8.9)	115.32
4'	-	160.09
Arabinopyranoside Moiety		
1"	5.33 (d, J=5.1)	101.25
2"	3.17-3.76 (m)	71.60
3"	3.17-3.76 (m)	70.82
4"	3.17-3.76 (m)	66.06
5"	3.17-3.76 (m)	64.26

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of flavonoid glycosides like **Quercetin-3-O-arabinoside**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

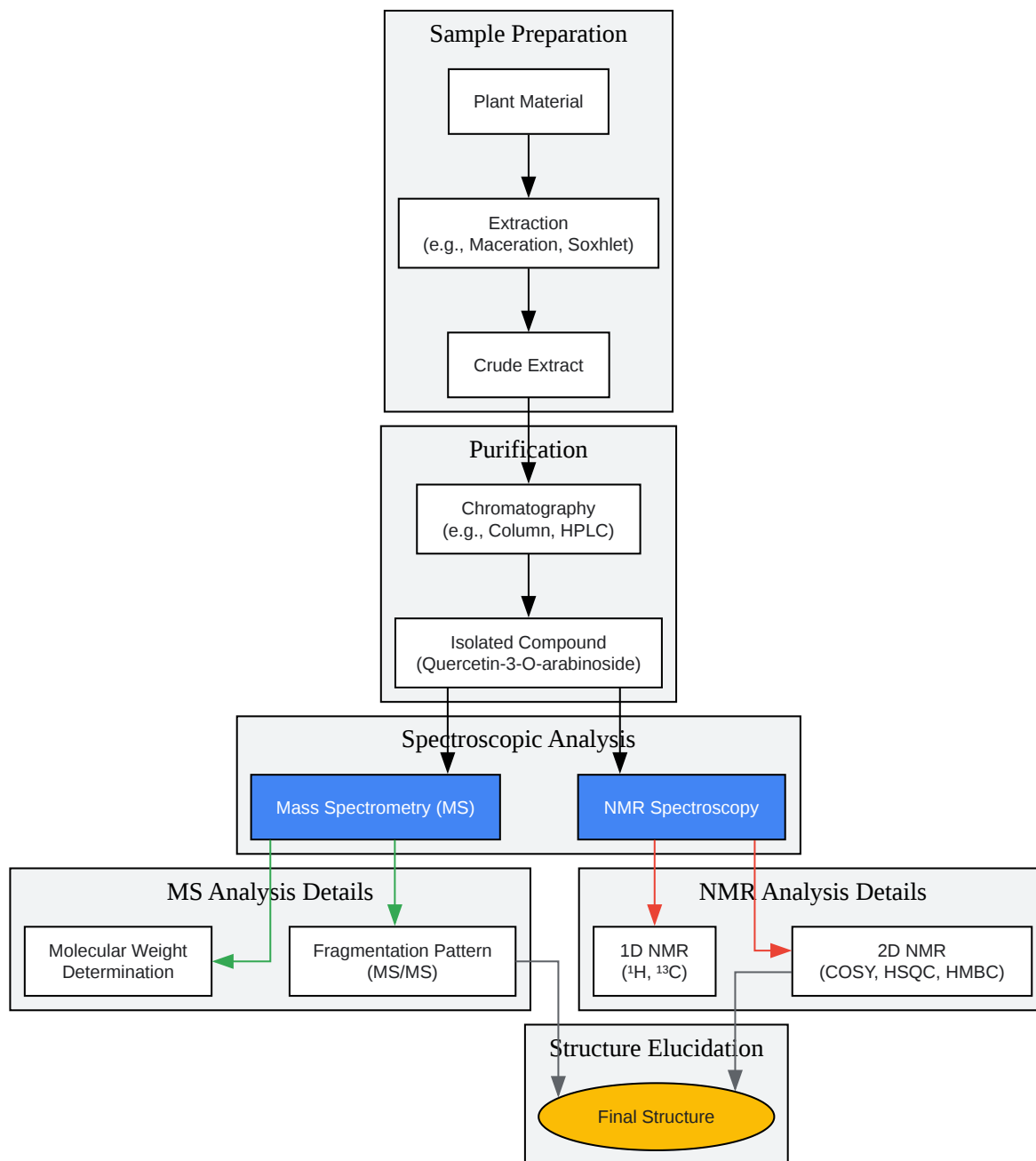
- Sample Preparation:
 - Dissolve 1-5 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Methanol-d₄, DMSO-d₆).
 - Transfer the solution to a 5 mm NMR tube.
 - Ensure the sample is completely dissolved to avoid peak broadening.
- Instrumentation and Data Acquisition:
 - NMR spectra are typically acquired on a 400 MHz or higher field spectrometer.
 - ¹H NMR:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical spectral width: 0-15 ppm.
 - Number of scans: 16-64, depending on sample concentration.
 - A relaxation delay of 1-2 seconds is commonly used.
 - ¹³C NMR:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical spectral width: 0-200 ppm.
 - A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
 - 2D NMR (COSY, HSQC, HMBC):
 - These experiments are performed to establish proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment.

Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile, often with a small percentage of formic acid (e.g., 0.1%) to promote ionization.
- Instrumentation and Data Acquisition (LC-MS/MS):
 - Liquid Chromatography (LC):
 - Use a C18 reversed-phase column for separation.
 - A typical mobile phase consists of a gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid.
 - Mass Spectrometry (MS):
 - Employ an electrospray ionization (ESI) source, often operated in positive ion mode for flavonoids.
 - Full Scan MS: Acquire data over a mass range (e.g., m/z 100-1000) to determine the parent ion mass.
 - Tandem MS (MS/MS): Select the precursor ion of interest (e.g., m/z 435 for $[\text{M}+\text{H}]^+$) and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This is critical for structural confirmation.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like **Quercetin-3-O-arabinoside**.



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Caption: Workflow for the isolation and spectroscopic identification of **Quercetin-3-O-arabinoside**.

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References

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